melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2
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Overview
Description
Melanostatine, also known as Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, is a synthetic biomimetic peptide. It acts as an antagonist of α-melanocyte-stimulating hormone (α-MSH), which is involved in melanin production. By blocking the activation of melanocortin 1 receptor (MC1-R) on melanocytes, melanostatine reduces melanin synthesis, making it a popular ingredient in skin-whitening and anti-hyperpigmentation products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melanostatine is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the production of melanostatine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Melanostatine primarily undergoes peptide bond formation during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Purification: HPLC for achieving high purity
Major Products Formed
The primary product formed is the melanostatine peptide itself. During hydrolysis, smaller peptide fragments or individual amino acids may be produced .
Scientific Research Applications
Melanostatine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in melanin synthesis and its potential to treat hyperpigmentation disorders.
Medicine: Explored for its therapeutic potential in skin-whitening products and treatments for conditions like melasma and age spots.
Industry: Incorporated into cosmetic formulations to reduce sun and dark spots, freckles, and hyperpigmentation
Mechanism of Action
Melanostatine exerts its effects by binding to the MC1-R on melanocytes, preventing the activation of this receptor by α-MSH. This inhibition reduces the activity of tyrosinase, a key enzyme in melanin synthesis. As a result, melanin production is decreased, leading to a lighter skin tone and reduced hyperpigmentation .
Comparison with Similar Compounds
Similar Compounds
Melitane: Another peptide that inhibits melanin synthesis by targeting the same pathway.
Decapeptide-12: Known for its skin-lightening properties and ability to reduce hyperpigmentation.
Oligopeptide-68: A peptide that also targets melanin synthesis and is used in cosmetic formulations
Uniqueness
Melanostatine is unique due to its specific sequence and high affinity for the MC1-R, making it a potent inhibitor of melanin synthesis. Its stability and safety profile further enhance its suitability for cosmetic and therapeutic applications .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(2-amino-4-methylsulfanylbutanoyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFLNGRLKALWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H87N15O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1206.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.